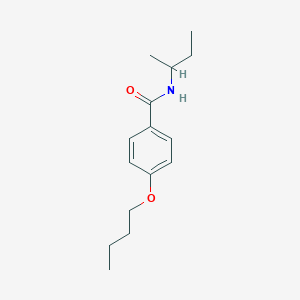
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFB belongs to the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood. However, it has been proposed that N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of many inflammatory and neurodegenerative diseases. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, one of the limitations of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of research could be to investigate the potential of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide as a chemopreventive agent for the treatment of cancer. Further studies are also needed to elucidate the exact mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.
Conclusion
In conclusion, N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models of arthritis and neuropathic pain. Further research is needed to fully understand the mechanism of action of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide and to optimize its pharmacological properties for use in vivo.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide.
Applications De Recherche Scientifique
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Propriétés
Nom du produit |
N-(sec-butyl)-4-(tetrahydro-2-furanylmethoxy)benzamide |
|---|---|
Formule moléculaire |
C16H23NO3 |
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
N-butan-2-yl-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H23NO3/c1-3-12(2)17-16(18)13-6-8-14(9-7-13)20-11-15-5-4-10-19-15/h6-9,12,15H,3-5,10-11H2,1-2H3,(H,17,18) |
Clé InChI |
WGFIPRIPHYDBAP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[3-(2-methoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267179.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-phenoxyethoxy)benzamide](/img/structure/B267189.png)
![2-(4-chlorophenoxy)-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267190.png)
![4-[2-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B267192.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B267193.png)